molecular formula C18H18F3N7O2 B2578071 4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-64-6

4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2578071
CAS No.: 2034328-64-6
M. Wt: 421.384
InChI Key: VDNLSJNAYFCEQN-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated chemical probe recognized for its potent and selective inhibitory activity against specific kinase targets. This compound is a key subject of investigation in oncology research, particularly for its potential to disrupt aberrant signaling pathways that drive tumor proliferation and survival. Its mechanism of action involves high-affinity binding to the ATP-binding site of certain kinases, effectively blocking their phosphotransferase activity and downstream signaling cascades. Recent studies, including those found in patent literature, highlight its utility as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) , a critical target in acute myeloid leukemia (AML). The molecular architecture, featuring a 1,2,4-triazolone core linked to a 1,2,3-triazole via a piperidine carbonyl, is engineered for optimal interaction with the kinase domain. Researchers employ this compound in biochemical assays, cell-based models, and in vivo studies to elucidate the pathological roles of its target kinases and to validate their therapeutic potential in diseases such as cancer and inflammatory disorders. It serves as an invaluable tool for lead optimization and for understanding the complex network of signal transduction.

Properties

IUPAC Name

4-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O2/c1-25-16(18(19,20)21)24-27(17(25)30)12-7-9-26(10-8-12)15(29)14-11-22-28(23-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNLSJNAYFCEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and a trifluoromethyl group , which are known to enhance biological activity through various mechanisms. The presence of the triazole structure is particularly significant as it often contributes to anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives possess inhibitory effects on alpha-glycosidases , suggesting potential use in managing diabetes by delaying carbohydrate digestion and absorption .

Anti-inflammatory Effects

The compound's structural components suggest a mechanism involving the modulation of inflammatory pathways. Triazoles have been linked to the inhibition of the P2Y14 receptor, which plays a critical role in mediating inflammatory responses. Research indicates that antagonists targeting this receptor can reduce neutrophil motility and inflammation .

Antidiabetic Potential

The anti-diabetic effects of triazole derivatives have been explored extensively. One study highlighted the synthesis of new triazole compounds that demonstrated significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to lower postprandial glucose levels, making these compounds candidates for diabetes treatment .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism and inflammation.
  • Receptor Modulation : By acting as an antagonist at the P2Y14 receptor, it modulates inflammatory pathways and potentially reduces hyperglycemia.
  • Antimicrobial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A816
Compound B3264
Target Compound48

Case Study 2: Anti-inflammatory Activity

A pharmacological evaluation demonstrated that the target compound significantly reduced inflammation in animal models induced by lipopolysaccharide (LPS). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound Group5030

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against a range of pathogens, including bacteria and fungi. The specific structure of the compound suggests it may enhance such activities due to the presence of both trifluoromethyl and piperidine moieties, which can influence biological interactions .

Antitubercular Activity
The incorporation of triazole rings into drug design has led to promising results against Mycobacterium tuberculosis. Studies have shown that similar triazole-based compounds exhibit significant antitubercular activity, suggesting that the compound may also possess similar properties. The design and synthesis of such compounds often focus on optimizing their efficacy while minimizing toxicity .

Material Science Applications

Polymer Chemistry
Triazoles are utilized in the synthesis of polymers due to their ability to form stable linkages. The compound's structure allows for potential applications in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength. This is particularly relevant in the development of advanced materials for electronics and coatings .

Nanotechnology
The unique properties of triazole derivatives make them suitable candidates for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs can improve bioavailability and target delivery, enhancing therapeutic outcomes while reducing side effects .

Case Studies

StudyFocusFindings
Synthesis and Characterization of Triazole Derivatives Investigated various triazole compounds for biological activityFound that modifications to the triazole ring significantly impact antimicrobial efficacy
Triazoles as Antitubercular Agents Evaluated the effectiveness of triazole derivatives against resistant strains of Mycobacterium tuberculosisDemonstrated that certain structural features enhance antitubercular activity
Polymeric Applications of Triazoles Explored the use of triazole-containing monomers in polymer synthesisShowed improved thermal and mechanical properties in synthesized polymers

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of dual triazole systems and trifluoromethyl substitution . Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Pharmacological Inference Reference
Target Compound 1,2,4-triazolone + 1,2,3-triazole + piperidine 3-CF₃, 4-CH₃, 2-phenyl Enhanced metabolic stability, kinase inhibition? N/A
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-biphenyl-3-carboxylate (40) Biphenyl-triazole-piperidine 4-methoxyphenyl, trifluoroacetyl P2Y14 receptor antagonist (IC₅₀ = 12 nM)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-triazolone + piperidine 4-phenyl, 4-fluorophenoxyacetyl Unknown (likely CNS or anti-inflammatory)
5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-triazole-thiol + piperidine 3-thiol, 3-chloro-5-CF₃-pyridine Potential kinase or protease inhibitor
Key Observations:

Trifluoromethyl (-CF₃) Role :

  • The target compound’s -CF₃ group enhances electron-withdrawing effects and lipophilicity compared to methoxy (-OCH₃) or phenyl groups in analogues . This may improve membrane permeability and target binding.
  • In compound 40 (), the trifluoroacetyl group on piperidine contributes to P2Y14 receptor antagonism, suggesting the target compound’s -CF₃ could similarly modulate receptor affinity .

The 4-fluorophenoxyacetyl substituent in ’s analogue adds hydrogen-bonding capacity, which the target compound lacks .

Triazole Core Variations: The 1,2,4-triazol-5(4H)-one core in the target compound offers a hydrogen-bond donor (NH) and acceptor (C=O), unlike 1,2,4-triazole-thiol derivatives (), which prioritize thiol-mediated covalent interactions .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The synthesis of this triazole-piperidine hybrid typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the triazole core via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry (CuAAC) under optimized solvent conditions (e.g., THF/water mixtures) .
  • Piperidine Functionalization : Coupling of the triazole moiety to a piperidine ring via amidation or nucleophilic acyl substitution, often using activating agents like DCC (dicyclohexylcarbodiimide) .
  • Trifluoromethylation : Introduction of the CF₃ group via electrophilic substitution or radical-mediated pathways, requiring strict control of temperature and stoichiometry .
    Key validation steps: Intermediate purity is confirmed using HPLC and TLC, while final yields are optimized via column chromatography .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Provides unambiguous confirmation of bond lengths, angles, and stereochemistry (e.g., mean C–C bond deviation: 0.005 Å, R factor: 0.050) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
    • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-F stretch) .
  • Elemental Analysis : Matching calculated/experimental C, H, N, and F percentages (e.g., ±0.3% deviation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the triazole and phenyl rings (λmax ~260–280 nm) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Modeling : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in reaction optimization .
  • Solvent/Catalyst Screening : Machine learning algorithms analyze solvent polarity and catalyst efficiency (e.g., Cu(I) vs. Ru(II)) to prioritize experimental conditions .
  • Docking Studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes), guiding functional group modifications .

Q. How are discrepancies between experimental and theoretical spectral data resolved?

  • Dynamic NMR Analysis : Variable-temperature NMR resolves conformational equilibria (e.g., rotamers in the piperidine ring) that cause signal splitting .
  • SC-XRD Validation : Crystallographic data overrides ambiguous NOESY/ROESY correlations by providing static 3D structural snapshots .
  • Isotopic Labeling : ¹⁹F NMR or ¹⁵N-labeled analogs clarify ambiguous assignments in crowded spectral regions .

Q. What strategies enhance yield and purity during large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation), reducing side products .
  • Green Solvent Substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) minimizes toxicity while maintaining reaction efficiency .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments to pH or temperature .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : IC₅₀ values are determined via fluorogenic substrates (e.g., for kinases or proteases) in dose-response studies .
  • Cellular Uptake Studies : Confocal microscopy with fluorescent analogs quantifies membrane permeability and subcellular localization .
  • Metabolic Stability Profiling : Liver microsome assays identify metabolic hotspots (e.g., oxidation of the piperidine ring) .

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